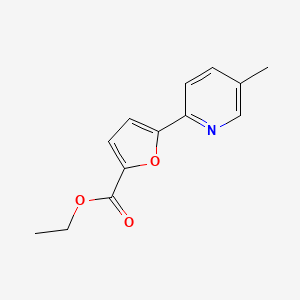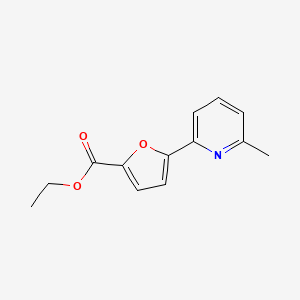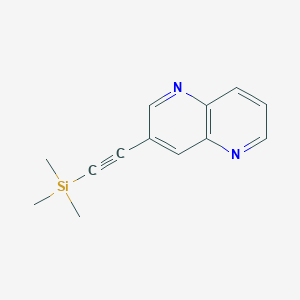
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C16H13NO2S . It has a molecular weight of 283.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is 1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a solid substance . It has a molecular weight of 283.35 . The melting point of a similar compound, ethyl 5-(quinolin-2-yl)thiophene-2-carboxylate, is reported to be between 62 - 64°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate and related compounds have been studied for their synthesis and reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of related compounds, focusing on electrophilic substitution reactions leading to various substituted derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Fluorescent Dipoles
Compounds similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate have been investigated for their potential as fluorescent dipoles. Smeyanov et al. (2017) synthesized derivatives starting from 3-ethynylquinoline, exploring their classification as cross-conjugated systems and conducting fluorescence spectroscopic investigations (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Antimicrobial Agents
In the realm of antimicrobial research, derivatives of quinoline, similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, have been synthesized and tested for their potential as antimicrobial agents. For example, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and screened them for antibacterial and antifungal activity (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Photodiode Applications
Elkanzi et al. (2020) focused on the design and optical characterization of pyrimidine fused quinolone carboxylate moiety for photodiode applications, providing insights into the optical behavior and potential manufacturing of organic photodiodes based on such compounds (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Cancer Chemoresistance
Mudududdla et al. (2015) explored thiophene-2-carboxamides, structurally similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, for their ability to overcome cancer chemoresistance. They found that these compounds inhibit angiogenesis and P-glycoprotein efflux pump activity, enhancing the anticancer activity of other drugs (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Aggregation Induced Emission
Merkt and Müller (2018) synthesized expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxaline dyes, demonstrating their potential in aggregation induced emission (AIE), which is significant for the development of new materials with unique optical properties (Merkt & Müller, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-quinolin-3-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJDHHJAFJRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250698 | |
| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate | |
CAS RN |
1187164-10-8 | |
| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)









![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)

![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)